1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-amino-1,2,5-oxadiazole with appropriate aldehydes and hydrazides under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-1H-1,2,3-triazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-1H-1,2,3-triazole-4-carbohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide
Uniqueness
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-1H-1,2,3-triazole-4-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16N8O2 |
---|---|
Molecular Weight |
352.35 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]triazole-4-carboxamide |
InChI |
InChI=1S/C16H16N8O2/c1-10(8-9-12-6-4-3-5-7-12)18-20-16(25)13-11(2)24(23-19-13)15-14(17)21-26-22-15/h3-9H,1-2H3,(H2,17,21)(H,20,25)/b9-8+,18-10+ |
InChI Key |
WUIHTJZPMFOETG-RRPIPXOHSA-N |
Isomeric SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C(\C)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN=C(C)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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